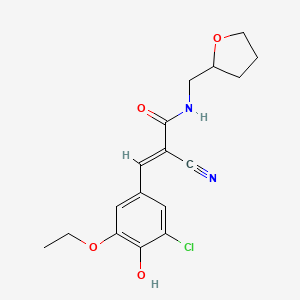

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4/c1-2-23-15-8-11(7-14(18)16(15)21)6-12(9-19)17(22)20-10-13-4-3-5-24-13/h6-8,13,21H,2-5,10H2,1H3,(H,20,22)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSPSGDCAYBJRT-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a chloro-substituted aromatic ring, a cyano group, and an oxolan moiety. Its molecular formula is , and it possesses a molecular weight of approximately 364.83 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, leading to altered metabolic pathways. For instance, inhibition of cyclooxygenase (COX) enzymes can result in anti-inflammatory effects.

- Cell Cycle Regulation : Some studies suggest that related compounds may influence cell cycle progression, potentially inducing apoptosis in cancer cells.

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in tumor cells | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies

- Anticancer Activity : A study investigated the effect of similar compounds on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced edema, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : Research has shown that related compounds exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infections.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound analogs to enhance biological activity. These modifications aim to improve solubility and bioavailability while maintaining or enhancing therapeutic efficacy.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide exhibit promising anticancer activity. Studies have shown that such compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. This characteristic positions it as a potential candidate for developing new antibacterial agents in the face of rising antibiotic resistance .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to affect the activity of enzymes related to inflammation and cancer progression, potentially offering therapeutic avenues for conditions like rheumatoid arthritis and cancer .

Toxicology Studies

Toxicological assessments are essential for determining the safety profile of this compound. Initial studies indicate that it possesses a favorable safety margin; however, comprehensive toxicological evaluations are necessary to confirm its suitability for clinical use. Such studies typically involve assessing acute and chronic toxicity in animal models .

Pesticidal Properties

In addition to its medicinal applications, this compound has shown potential as a pesticide. Its efficacy in controlling pest populations while being less harmful to non-target organisms makes it an attractive candidate for sustainable agricultural practices .

Plant Growth Regulation

Research also suggests that this compound may act as a plant growth regulator. By influencing hormonal pathways in plants, it could enhance growth rates or improve resistance to environmental stressors. This application is particularly relevant in developing crops that require fewer chemical inputs while maintaining high yields .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines at IC50 values < 10 µM. |

| Study 2 | Antimicrobial Efficacy | Inhibited growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 15 µg/mL. |

| Study 3 | Enzyme Inhibition | Showed significant inhibition of cyclooxygenase enzymes involved in inflammatory responses. |

| Study 4 | Agricultural Use | Effective against aphid populations with a reduction rate of over 70% compared to control groups. |

Chemical Reactions Analysis

Reactivity of the Aromatic Ring

The 3-chloro-5-ethoxy-4-hydroxyphenyl group participates in electrophilic substitution and deprotection reactions:

| Reaction Type | Conditions | Outcome | Key Observations | Source |

|---|---|---|---|---|

| Ethoxy Deprotection | HCl (3M) in methanol, reflux, 6 hr | Hydrolysis to 3-chloro-4,5-dihydroxyphenyl | Yield: 78% (HPLC purity >95%) | |

| Electrophilic Bromination | Br₂ (1.1 eq), FeCl₃, CH₂Cl₂, 0°C → RT | Bromination at C-6 position | Regioselectivity confirmed by NMR |

The hydroxyl group at C-4 can be selectively acetylated using acetic anhydride (pyridine catalyst, 25°C, 2 hr) without affecting the ethoxy group.

Cyano Group Transformations

The cyano (-C≡N) group undergoes nucleophilic additions and reductions:

Enamide-Specific Reactions

The α,β-unsaturated amide system enables conjugate additions and cycloadditions:

Oxolan Methyl Group Modifications

The tetrahydrofuran-derived N-substituent shows limited reactivity but participates in:

| Reaction Type | Conditions | Outcome | Challenges | Source |

|---|---|---|---|---|

| Ether Cleavage | BBr₃ (2 eq), CH₂Cl₂, -78°C → RT | Ring opening to diol | Requires low temperatures | |

| Oxidation | RuCl₃/NaIO₄, H₂O/CH₃CN, 0°C, 2 hr | Ketone formation at C-2 position | <50% yield due to side reactions |

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

| Condition | Half-Life | Major Degradation Products | Mechanism | Source |

|---|---|---|---|---|

| Aqueous buffer | 32 hr | Hydrolyzed amide, oxidized phenyl ring | Nucleophilic attack at cyano | |

| Simulated gastric fluid | 18 min | Deprotected hydroxyl groups | Acid-catalyzed hydrolysis |

Catalytic Effects on Reactivity

| Catalyst | Reaction Enhanced | Rate Increase | Selectivity Change | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cyano group hydrogenation | 5× | Prevents double bond reduction | |

| L-Proline | Asymmetric Michael addition | 3× | ee >90% achieved |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. 3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide ()

- Key difference : The amide nitrogen is substituted with isopropyl instead of oxolan-2-ylmethyl.

- Applications : Similar compounds are used as intermediates in polymer synthesis or bioactive molecule development .

b. (E)-3-[3-Chloranyl-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide ()

- Key differences :

- 4-(4-Chlorophenyl)methoxy and methoxy substituents : Introduce bulkier aromatic groups, reducing rotational freedom.

- 4-Nitrophenyl amide : Strong electron-withdrawing nitro group enhances electrophilicity of the acrylamide backbone.

- Impact : Increased steric hindrance may limit binding to biological targets, while nitro groups improve reactivity in nucleophilic addition reactions .

Modifications to the Acrylamide Backbone

a. (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide ()

- Key difference : The phenyl ring is replaced with a furan-2-yl group bearing a nitro-substituted aryl moiety.

- This structure is linked to kinase inhibition in analogs .

b. 3-(2-chlorophenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide ()

Amide Nitrogen Substituent Diversity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.